
3-(Azetidin-1-yl)propan-1-ol
Description
3-(Azetidin-1-yl)propan-1-ol (CAS: 925903-31-7) is a secondary alcohol with a molecular formula of C₆H₁₃NO and a molecular weight of 115.18 g/mol . Structurally, it consists of a three-membered azetidine ring (a saturated heterocyclic amine) linked via a propyl chain to a hydroxyl group. The compound’s SMILES notation is C1CN(C1)CCCO, and its InChIKey is FUEPSWDWSHCZHJ-UHFFFAOYSA-N, reflecting its stereochemical uniqueness .
For example, azetidine derivatives are explored as pharmacophores in TLR7-9 antagonists for autoimmune diseases like systemic lupus erythematosus . Additionally, its hydroxyl group enables functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-(azetidin-1-yl)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-6-2-5-7-3-1-4-7/h8H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEPSWDWSHCZHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925903-31-7 | |
Record name | 3-(azetidin-1-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)propan-1-ol typically involves the alkylation of azetidine with a suitable propanol derivative. One common method starts with the Boc-protection of 3-bromopropylamine, followed by alkylation with azetidine and subsequent deprotection under acidic conditions . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by functionalization to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group in 3-(Azetidin-1-yl)propan-1-ol undergoes oxidation to form carbonyl compounds (e.g., ketones or aldehydes), depending on reaction conditions and oxidizing agents.
Alkylation and Substitution
The compound’s hydroxyl group can participate in Williamson ether synthesis or SN2 reactions , forming ethers or substituted derivatives. The azetidine ring’s nitrogen also enables alkylation under basic conditions, expanding its utility in medicinal chemistry.
Dimerization and Polymerization
Azetidine undergoes acid-catalyzed dimerization to form 3-(azetidin-1-yl)propan-1-amine, which can further polymerize under thermal conditions . Computational studies show that protonation of azetidine lowers activation barriers for dimerization:
Reaction Type | Key Conditions | Product(s) |
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Oxidation | Oxidizing agents (e.g., PCC) | Carbonyl compounds (ketones/aldehydes) |
Alkylation | Bases (e.g., K₂CO₃) | Alkylated derivatives (ethers, SN2 products) |
Dimerization | Acid catalysts (HCl, H₃O⁺) | 3-(Azetidin-1-yl)propan-1-amine dimer |
Acid-Catalyzed Dimerization
The mechanism involves protonation of azetidine’s nitrogen, forming a reactive intermediate that undergoes nucleophilic attack by a second azetidine molecule . The reaction proceeds via a protonated dimer intermediate, with proton transfer maintaining catalytic activity .
Computational Studies
Density functional theory (DFT) calculations reveal that acid catalysts like H⁺ or H₃O⁺ significantly reduce activation energies for dimerization:
Structural and Reactivity Considerations
Scientific Research Applications
Synthetic Applications
1.1 Intermediate for Drug Synthesis
3-(Azetidin-1-yl)propan-1-ol serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of more complex molecules. For instance, it has been utilized in the synthesis of azetidine derivatives that exhibit biological activity against various diseases, including cancer and inflammation .
1.2 Reaction Mechanisms
The compound can undergo several types of chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential for constructing complex organic molecules. Its ability to form stable intermediates makes it valuable in multi-step synthetic pathways .
Biological Activities
2.1 Pharmacological Potential
Research indicates that derivatives of this compound possess significant pharmacological properties. For example, compounds derived from this structure have shown potential as anti-inflammatory agents and have been studied for their activity against certain types of cancer cells .
2.2 Mechanisms of Action
The biological activity is often attributed to the azetidine ring's ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. This interaction can modulate biological responses, making these compounds candidates for drug development .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)propan-1-ol is primarily related to its ability to interact with biological targets through its functional groups. The azetidine ring can engage in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The hydroxyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(azetidin-1-yl)propan-1-ol with analogous compounds, emphasizing structural, synthetic, and functional differences:
Key Structural and Functional Insights:
Azetidine vs. Other Heterocycles :
- The azetidine ring in This compound provides steric constraint and metabolic stability compared to larger rings (e.g., piperidine) . In contrast, the triazole ring in 3-[4-(hydroxymethyl)triazol-1-yl]propan-1-ol enables click-chemistry applications but lacks the same rigidity .
- The methylthio group in 3-(methylsulphanyl)propan-1-ol introduces sulfur-based volatility and aroma, which is absent in the azetidine analog .
Hydroxyl Group Reactivity :
- The primary alcohol in This compound allows for esterification or etherification, whereas the ketone in 1-(azetidin-1-yl)propan-1-one is more reactive toward nucleophiles (e.g., Grignard reagents) .
Pharmacological Relevance :
- Azetidine derivatives are prioritized in drug design due to their balanced lipophilicity and hydrogen-bonding capacity. For example, This compound is a precursor in TLR antagonist synthesis, while 3-(6-chloropyridin-3-yl)propan-1-ol is tailored for agrochemical targets .
Biological Activity
3-(Azetidin-1-yl)propan-1-ol, a compound with a unique azetidine structure, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes various research findings regarding its biological activity, including its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its azetidine ring, which contributes to its biological properties. The compound's molecular formula is , and it is classified under several chemical databases, including PubChem (CID 19888390) .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and other pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar azetidine structures exhibit significant anticancer activity. For instance, studies on related azetidinones demonstrated potent antiproliferative effects against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutic agents .
Table 1: Antiproliferative Activity of Azetidine Derivatives
Compound | Cell Line | IC50 (nM) |
---|---|---|
CA-4 | MCF-7 | 3.9 |
3-Azetidinone | MCF-7 | TBD |
This compound | MCF-7 | TBD |
Note: TBD indicates that specific data for this compound was not available in the reviewed literature.
The mechanisms by which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that it may interfere with tubulin dynamics, similar to other azetidine derivatives that destabilize microtubules and induce apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological implications of azetidine derivatives:
- In Vitro Studies : A study evaluated the antiproliferative effects of various azetidine derivatives on human cancer cell lines, highlighting their ability to induce cell cycle arrest and apoptosis through mechanisms involving caspase activation .
- In Vivo Evaluations : Research involving animal models has indicated that certain azetidine-based compounds can effectively reduce tumor size while exhibiting minimal toxicity to normal tissues, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 3-(azetidin-1-yl)propan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where azetidine reacts with a propanol derivative (e.g., 3-bromopropan-1-ol). Optimizing reaction temperature (40–60°C) and solvent polarity (e.g., THF or DMF) improves azetidine’s nucleophilicity, enhancing yield. Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki-Miyaura), may also attach the azetidine ring to propanol precursors . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Q. How can researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : -NMR identifies protons on the azetidine ring (δ 2.8–3.5 ppm) and hydroxyl group (δ 1.5–2.0 ppm, broad). -NMR confirms carbons adjacent to nitrogen (δ 50–60 ppm) .
- X-ray Crystallography : Single-crystal analysis reveals bond angles and torsional strain in the azetidine ring, critical for understanding reactivity .
Q. What are the key physicochemical properties of this compound, and how do they compare to other propanol derivatives?
- Methodological Answer : The azetidine group increases polarity due to the nitrogen lone pair, elevating boiling point (~200°C) and water solubility compared to unsubstituted propan-1-ol. LogP values (measured via HPLC) indicate moderate lipophilicity, making it suitable for drug delivery systems .
Advanced Research Questions
Q. How does the azetidin-1-yl group influence the regioselectivity of derivatization reactions (e.g., alkylation, acylation) in this compound?
- Methodological Answer : The strained azetidine ring favors nucleophilic attack at the less hindered β-position. For example, acylation with acetic anhydride selectively functionalizes the hydroxyl group over the azetidine nitrogen under mild conditions (0–25°C). Steric effects can be mitigated using bulky catalysts (e.g., DMAP) .
Q. What contradictory findings exist regarding the biological activity of azetidine-containing propan-1-ol derivatives, and how can these be resolved experimentally?
- Methodological Answer : Some studies report azetidine-propanol derivatives as TLR7-9 antagonists , while others note negligible activity in similar assays. To resolve discrepancies, researchers should standardize cell-based assays (e.g., HEK293-TLR reporter lines) and validate binding affinity via surface plasmon resonance (SPR) .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model the compound’s binding to active sites. The azetidine ring’s conformation (e.g., envelope vs. planar) impacts hydrogen bonding with residues like Asp189 in trypsin-like proteases .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key issues include azetidine’s volatility and the exothermic nature of substitution reactions. Continuous-flow reactors improve heat dissipation and reduce side products (e.g., dimerization). Process analytical technology (PAT) monitors reaction progress in real-time .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.